molecular formula C9H10O3 B1331385 2-(1,3-Dioxolan-2-yl)phenol CAS No. 6988-19-8

2-(1,3-Dioxolan-2-yl)phenol

Cat. No. B1331385
CAS RN: 6988-19-8
M. Wt: 166.17 g/mol
InChI Key: YRQDSVXQHYMZIE-UHFFFAOYSA-N
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Description

2-(1,3-Dioxolan-2-yl)phenol is a chemical compound with the molecular formula C9H10O3 . The geometric parameters of this compound are within the usual ranges . The dioxolane ring adopts an envelope conformation with one of the ring O atoms deviating by 0.477 (4) Å from the plane of the remaining four atoms . The molecules are linked by an O—H…O hydrogen bond, forming zigzag chains running along the a axis .


Synthesis Analysis

The synthesis of 2-(1,3-Dioxolan-2-yl)phenol involves several steps . The development of antioxidants with phenol, hydroxyl, and ketal functional groups provides a creative approach to preventing the degradation of stored petroleum-derived products such as gasoline . The novel antioxidants were characterized via nuclear magnetic resonance (1 H NMR, 13 C NMR, and DEPT 135°), elemental analysis, thermogravimetry (TG), and derivative thermogravimetry (DTG) .


Molecular Structure Analysis

The molecular structure of 2-(1,3-Dioxolan-2-yl)phenol is characterized by a dioxolane ring and a phenol group . The dioxolane ring adopts an envelope conformation . The molecules are linked by an O—H…O hydrogen bond, forming zigzag chains running along the a axis .


Physical And Chemical Properties Analysis

2-(1,3-Dioxolan-2-yl)phenol has a density of 1.2±0.1 g/cm3, a boiling point of 226.7±30.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 48.2±3.0 kJ/mol and a flash point of 90.9±24.6 °C . The compound has a molar refractivity of 43.4±0.3 cm3, and its polarizability is 17.2±0.5 10-24 cm3 .

Scientific Research Applications

Polymer Synthesis

The novel compound 2(1,3-dioxolan-2-yl)phenoxymethyloxirane, derived from 2-(1,3-Dioxolan-2-yl)phenol, has been used in anionic polymerization, resulting in polymers characterized by various spectroscopic techniques (Maślińska-Solich, Sowa, & Neugebauer, 2004).

Chemical Reactions and Stereochemistry

Optically active 1,3-dioxolan-2-yl cation intermediates, related to 2-(1,3-Dioxolan-2-yl)phenol, were generated during enantioselective dioxyacetylation of alkene with chiral hypervalent iodine(III), demonstrating a reversal of enantioselectivity in the dioxyacetylation process (Fujita, Wakita, & Sugimura, 2011).

Thermal Degradation and Characterization of Polymers

The thermal degradation of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate], derived from glycidyl methacrylate and benzaldehyde, has been studied, providing insights into the behavior of such polymers at elevated temperatures and their degradation products (Coskun, Ilter, Özdemir, Demirelli, & Ahmedzade, 1998).

Synthesis of Novel Compounds

4-Chloromethyl-1,3-dioxolan-2one reacted with phenols to yield new compounds, such as 4-phenoxymethyl-1,3-dioxolan-2one and 3-phenoxypropan-1,2-diol, indicating the potential for synthesis of diverse polyols and cyclic carbonates (Rokicki, Pawlicki, & Kuran, 1985).

Photo-Physical Properties of Derivatives

Derivatives of 2-(1,3-Dioxolan-2-yl)phenol have been synthesized, and their photo-physical properties were studied, showing excited state intra-molecular proton transfer pathway characteristics (Padalkar, Tathe, Gupta, Patil, Phatangare, & Sekar, 2011).

Safety And Hazards

2-(1,3-Dioxolan-2-yl)phenol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

properties

IUPAC Name

2-(1,3-dioxolan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-4,9-10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQDSVXQHYMZIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20297152
Record name 2-(1,3-Dioxolan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20297152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Dioxolan-2-yl)phenol

CAS RN

6988-19-8
Record name 2-(1,3-Dioxolan-2-yl)phenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114539
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(1,3-Dioxolan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20297152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 244 parts of salicylaldehyde, 125 parts of ethyleneglycol, 1 part of zinc chloride, 1 part by volume of concentrated phosphoric acid and 500 parts by volume of benzene was boiled in a circulating distillation apparatus until water was no longer being eliminated. The solution of the product was filtered and evaporated. The residue was distilled under a high vacuum. The product boiled at 88° to 91°C under 0.04 mm Hg pressure and melted at 67° to 70°C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
T Kretz, HW Lerner, M Bolte - Acta Crystallographica Section E …, 2007 - scripts.iucr.org
Geometric parameters of the title compound, C9H10O3, are in the usual ranges. The dioxolane ring adopts an envelope conformation with one of the ring O atoms deviating by 0.477 (4) …
Number of citations: 3 scripts.iucr.org
T Ikawa, S Masuda, S Akai - Chemistry–A European Journal, 2020 - Wiley Online Library
Benzynes were selectively generated in situ from phenols and trapped regioselectively with potassium hexamethyldisilazide to form primary anilines following acidic workup. The direct …
SF Yip, HY Cheung, Z Zhou, FY Kwong - pstorage-acs-6854636.s3 …
Unless otherwise noted, all reagents were purchased from commercial suppliers and used without purification. All α-arylation reactions were performed in Rotaflo®(England) resealable …
M Annatelli, G Trapasso, C Salaris… - European Journal of …, 2021 - Wiley Online Library
N,N‐dialkyl ethylamine moiety can be found in numerous scaffolds of macromolecules, catalysts, and especially pharmaceuticals. Common synthetic procedures for its incorporation in …
GN Sakhabutdinova, GZ Raskil'dina, SS Zlotskii… - Russian Journal of …, 2018 - Springer
Reactions of salicylaldehyde and its cyclic acetals with diazocarbonyl compounds in the presence of copper and rhodium catalysts have been studied. The reaction direction and …
Number of citations: 7 link.springer.com
P Sen, SZ Yildiz, Y Atalay, N Dege, G Demirtas - Journal of luminescence, 2014 - Elsevier
A novel 4-(2-meso-BOBIPY-phenoxy)phthalonitrile (6) derivative has been synthesized starting from BF 3 –OEt 2 complex and 4-(2-meso-dipyrromethene-phenoxy)phthalonitrile (5) …
Number of citations: 7 www.sciencedirect.com
Q Wang, AT Lemley - Journal of agricultural and food chemistry, 2003 - ACS Publications
The competitive degradation of six carbamate insecticides by membrane anodic Fenton treatment (AFT), a new Fenton treatment technology, was carried out in this study. The …
Number of citations: 66 pubs.acs.org
FP Touchard - 2005 - Wiley Online Library
The Horner–Wadsworth–Emmons (HWE) reaction of various ethyl diarylphosphonoacetates with benzaldehyde, cyclohexane carboxaldehyde and octanal is reported. Selectivities of …
AMM Rangaswamy, MHR Beh… - The Journal of …, 2022 - ACS Publications
The design of reversible-covalent molecules to selectively target the ε-amino functionality of lysine residues in enzymes or proteins is a highly desirable goal. Herein, we describe …
Number of citations: 3 pubs.acs.org
F Gentili, C Cardinaletti, C Vesprini… - Journal of medicinal …, 2008 - ACS Publications
The goal of the present study was to modulate the receptor interaction properties of known α 2 -adrenoreceptor (AR) antagonists to obtain novel α 2 -AR agonists with desirable subtype …
Number of citations: 46 pubs.acs.org

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